5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid
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Overview
Description
5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is an organic compound with the molecular formula C12H12Cl2O2 It is characterized by the presence of two chlorine atoms, a methyl group, and a phenyl group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid typically involves the chlorination of 2-methyl-2-phenyl-pent-4-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used in polar solvents to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of hydroxyl or amino derivatives.
Scientific Research Applications
5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid: A structurally related compound with a similar pentenoic acid backbone but lacking the chlorine and phenyl groups.
2-Methyl-2-phenyl-pent-4-enoic acid: Similar structure but without the chlorine atoms.
Uniqueness
5,5-Dichloro-2-methyl-2-phenylpent-4-enoic acid is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(11(15)16,8-7-10(13)14)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPDKVBMIPGAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C(Cl)Cl)(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2014836-55-4 |
Source
|
Record name | 5,5-dichloro-2-methyl-2-phenylpent-4-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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